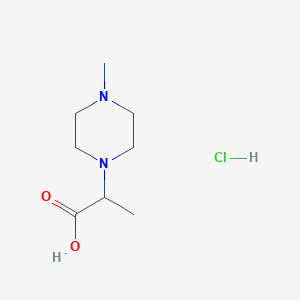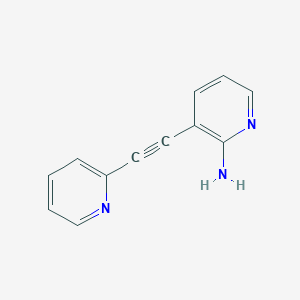
2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a chloropyridyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-chloropyridine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-amino-5-chloropyridine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes. In medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological pathways involved in disease progression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-(3-chloropyridyl)-1,3,4-thiadiazole
- 2-Amino-5-(5-bromopyridyl)-1,3,4-thiadiazole
- 2-Amino-5-(5-fluoropyridyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole is unique due to the presence of the 5-chloropyridyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H5ClN4S |
|---|---|
Peso molecular |
212.66 g/mol |
Nombre IUPAC |
5-(5-chloropyridin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5ClN4S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
Clave InChI |
AVQPWHAOFDHRPS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Cl)C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13691614.png)





![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)

![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
